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Introduction
Pear ester, chemically known as ethyl (2E,4Z)-deca-2,4-dienoate, is a key volatile organic

compound that defines the characteristic aroma and flavor of pears, particularly the Williams

(Bartlett) variety.[1][2][3] Its potent and multifaceted sensory profile, encompassing fruity, green,

and sweet notes, has led to its widespread use in the flavor and fragrance industries.[1][4]

Beyond its organoleptic properties, pear ester also plays a significant role in chemical ecology,

acting as a kairomone for certain insect species.[3][5] This technical guide provides an in-depth

exploration of the flavor and fragrance profile of pear ester, its physicochemical properties,

natural occurrence, and the underlying biochemical pathways of its biosynthesis and sensory

perception. Detailed experimental protocols for its synthesis, analysis, and sensory evaluation

are also presented to support further research and application in various scientific and

industrial fields.

Chemical and Physical Properties
Pear ester is a colorless to pale yellow liquid with the molecular formula C₁₂H₂₀O₂ and a

molecular weight of 196.29 g/mol .[2][5][6] Its chemical structure features a ten-carbon chain

with two double bonds at the second and fourth positions, and an ethyl ester functional group.

The specific stereochemistry of the double bonds, (2E,4Z), is crucial for its characteristic pear-

like aroma. A comprehensive summary of its physicochemical properties is provided in Table 1.
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Property Value Reference

Molecular Formula C₁₂H₂₀O₂ [1][2]

Molecular Weight 196.29 g/mol [2][3]

CAS Number 3025-30-7 [6]

FEMA Number 3148 [6]

Appearance Colorless to pale yellow liquid [6]

Odor Profile

Juicy, green, characteristic of

Williams/Bartlett pear, with

sweet and fruity notes.

[7]

Flavor Profile

Fruity, oily, juicy, and fleshy

notes reminiscent of Williams

pear.

[6]

Boiling Point 70-72 °C at 0.05 mmHg [1]

Flash Point >100 °C [6]

Specific Gravity (d20/20) 0.901 - 0.911 [6]

Refractive Index (nD/20) 1.481 - 1.491 [6]

Solubility

Soluble in ethanol, chloroform,

and methanol (slightly);

Insoluble in water.

[3]

LogP 4.1 - 4.7 [3]

Vapor Pressure 1.6 hPa at 21.1 °C [3]

Sensory Detection Threshold 100 ppb (0.00001%) [2]

Flavor and Fragrance Profile
The sensory characteristics of pear ester are described as intensely fruity and green, with a

profile that is strikingly similar to that of a ripe Williams pear.[7] The flavor is characterized by

juicy, sweet, and fleshy notes.[1][6] In fragrance applications, it imparts a juicy and ripe Bartlett
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pear note, which is particularly useful in fruity-floral compositions.[8] Its versatility allows it to be

used in a variety of flavor applications, including apple, mango, and other tropical fruit profiles.

[8]

Natural Occurrence
Pear ester is a naturally occurring compound found in a variety of fruits. It is a key component

of the volatile profile of Bartlett pears and is also found in apples, Concord grapes, quince, and

pear brandy.[1][9][10] The concentration of pear ester can vary significantly between different

pear cultivars and is influenced by the fruit's ripeness. A commercial 'pear essence' derived

from the fermentation of 'Bartlett' pears was found to contain approximately 31.8% ethyl

(E,Z)-2,4-decadienoate.[11]

Biosynthesis of Pear Ester in Pears
The biosynthesis of pear ester, along with other volatile esters in pears, primarily follows the

lipoxygenase (LOX) pathway, which utilizes fatty acids as precursors. This pathway is a key

part of the broader fatty acid metabolism in the fruit.
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Biosynthesis of Pear Ester via the LOX Pathway

The pathway begins with the oxygenation of unsaturated fatty acids, such as linoleic and

linolenic acid, by the enzyme lipoxygenase (LOX) to form fatty acid hydroperoxides.[12][13]

These hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce shorter-chain

aldehydes.[12] Subsequently, alcohol dehydrogenase (ADH) reduces these aldehydes to their

corresponding alcohols. Finally, alcohol acyltransferase (AAT) catalyzes the esterification of

these alcohols with acyl-CoA molecules to produce a variety of volatile esters, including pear

ester.[12]

Olfactory Perception of Pear Ester
The perception of pear ester, like other odorants, is initiated by its interaction with olfactory

receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These

receptors are G protein-coupled receptors (GPCRs).
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Olfactory Signal Transduction Pathway

The binding of an odorant molecule, such as pear ester, to its specific OR causes a

conformational change in the receptor, leading to the activation of a specialized G-protein
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(Gαolf).[14][15] This activated G-protein then stimulates adenylyl cyclase, an enzyme that

catalyzes the conversion of ATP to cyclic AMP (cAMP).[14] The increase in intracellular cAMP

concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an

influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the cell.[14] This influx of positive ions

depolarizes the neuron, and if the depolarization reaches a certain threshold, it triggers an

action potential that travels along the axon to the olfactory bulb in the brain, where the signal is

further processed, leading to the perception of the pear aroma.

Experimental Protocols
Synthesis of Ethyl (2E,4Z)-2,4-decadienoate
A common method for the synthesis of pear ester involves the reaction of (Z)-1-heptenyl

bromide with lithium and copper iodide to form a 1-heptenyllithium cuprate complex. This

complex is then reacted with ethyl propiolate to yield a mixture of ethyl (2E,4Z)- and ethyl

(2E,4E)-2,4-decadienoate, with the desired (2E,4Z) isomer being the major product (typically

>92%).[1][3] The final product is purified by fractional distillation.[3]

A detailed, experimentally simple, and less expensive procedure involves the rearrangement of

β-allenic esters.[16]

Materials:

1-Octyn-3-ol

Triethyl orthoacetate

Propionic acid (catalyst)

Aluminum oxide (activated)

Benzene (or a suitable alternative solvent)

Standard laboratory glassware for reflux and distillation

Procedure:

Preparation of Ethyl 3,4-decadienoate (β-allenic ester):
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In a reaction flask, combine 1-octyn-3-ol and an excess of triethyl orthoacetate.

Add a catalytic amount of propionic acid.

Heat the mixture until the starting material is consumed (typically 6-8 hours), monitoring by

a suitable method (e.g., TLC or GC).

Remove the excess triethyl orthoacetate under reduced pressure.

Distill the residue under reduced pressure to obtain the β-allenic ester.[16]

Rearrangement to Ethyl (E,Z)-2,4-decadienoate:

In a dry, round-bottomed flask, activate aluminum oxide by heating at 200°C for 2 hours

under reduced pressure.

Fit the flask with a reflux condenser under a nitrogen atmosphere.

Add benzene and the prepared β-allenic ester to the flask.

Heat the mixture at reflux with vigorous stirring for approximately 5 hours.[16]

Monitor the reaction for the disappearance of the starting material.

Purification:

After cooling, filter the reaction mixture to remove the aluminum oxide.

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by fractional distillation under reduced pressure to obtain pure

ethyl (E,Z)-2,4-decadienoate.[3]

Analysis by Gas Chromatography-Olfactometry (GC-O)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

http://orgsyn.org/demo.aspx?prep=cv8p0251
http://orgsyn.org/demo.aspx?prep=cv8p0251
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9758375.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15475613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GC-O is a powerful technique for identifying odor-active compounds in a complex mixture.

Instrumentation:

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory

port.

Capillary column suitable for flavor and fragrance analysis (e.g., DB-WAX or HP-INNOWAX).

[17]

Humidified air supply for the olfactory port.

Procedure:

Sample Preparation:

Prepare a solution of the pear ester sample in a suitable solvent (e.g., dichloromethane or

ethanol) at an appropriate concentration for GC analysis.

GC Conditions:

Injector Temperature: 250 °C

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at a suitable rate (e.g., 5

°C/min) to a final temperature of 240 °C and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Split Ratio: Adjust according to sample concentration.

Olfactometry:

The effluent from the GC column is split between the FID and the olfactory port.

A trained panelist sniffs the effluent from the olfactory port and records the retention time

and a descriptor for each odor perceived.

The intensity of each odor can also be rated on a scale.
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Data Analysis:

The olfactometry data is correlated with the chromatogram from the FID to identify the

retention times of the odor-active compounds.

For identification, the GC can be coupled with a mass spectrometer (GC-MS).

Headspace Solid-Phase Microextraction (HS-SPME) for
Pear Volatiles
HS-SPME is a solvent-free sample preparation technique ideal for the analysis of volatile

compounds from solid or liquid samples.

Materials:

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane -

DVB/CAR/PDMS).[17]

SPME vial with a septum cap.

Heating and stirring module.

Procedure:

Sample Preparation:

Place a known amount of the pear sample (e.g., pear puree or juice) into an SPME vial.

An internal standard can be added for quantitative analysis.

The addition of salt (e.g., NaCl) can enhance the release of volatiles.[18]

Extraction:

Seal the vial and place it in the heating module at a controlled temperature (e.g., 40-60

°C).

Allow the sample to equilibrate for a set time (e.g., 15 minutes).
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Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30

minutes) with agitation.

Desorption and Analysis:

Retract the fiber and insert it into the heated injector of the GC or GC-MS system for

thermal desorption of the analytes.

The GC analysis proceeds as described in the GC-O protocol.

Sensory Evaluation of Pear Ester
Descriptive sensory analysis with a trained panel is used to quantify the sensory attributes of

pear ester.

Procedure:

Panelist Training:

Select and train a panel of assessors (typically 8-12 individuals) to recognize and quantify

the key aroma and flavor attributes of pear and pear-related compounds.

Develop a consensus vocabulary of sensory descriptors.

Sample Preparation:

Prepare solutions of pear ester at different concentrations in a neutral medium (e.g., water

with a small amount of ethanol for solubility, or deodorized oil).

Present the samples in coded, identical containers.

Evaluation:

Panelists evaluate the samples in a controlled environment (sensory booths).

Assessors rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm

line scale anchored from "not perceptible" to "very intense").

Data Analysis:
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Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to

determine significant differences between samples and Principal Component Analysis

(PCA) to visualize the relationships between the samples and their sensory attributes.

Conclusion
Pear ester is a fascinating molecule with a rich and complex flavor and fragrance profile that is

integral to the sensory experience of pears and a valuable component in the flavor and

fragrance industry. This technical guide has provided a comprehensive overview of its chemical

and physical properties, its natural occurrence, and the biochemical pathways that govern its

formation and perception. The detailed experimental protocols for its synthesis, analysis, and

sensory evaluation offer a practical resource for researchers and professionals seeking to

further explore and utilize this important flavor and fragrance compound. A deeper

understanding of pear ester not only aids in the development of new food and consumer

products but also provides insights into the intricate world of chemical communication in nature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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